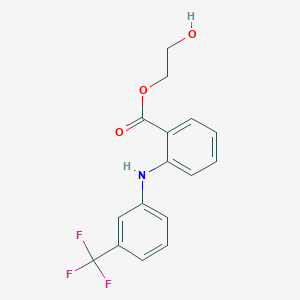

2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate

描述

属性

IUPAC Name |

2-hydroxyethyl 2-[3-(trifluoromethyl)anilino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO3/c17-16(18,19)11-4-3-5-12(10-11)20-14-7-2-1-6-13(14)15(22)23-9-8-21/h1-7,10,20-21H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAIVYIVAODSBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCCO)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32508-98-8 | |

| Record name | 32508-98-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-Hydroxyethyl flufenamate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HEE3F64EK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate typically involves the reaction of 2-hydroxyethyl benzoate with 3-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product. Common solvents used in this synthesis include dichloromethane and ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and consistency of the production process.

化学反应分析

Types of Reactions

2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

科学研究应用

Organic Synthesis

2,4-Difluoro-3-methylbenzaldehyde serves as a critical intermediate in the synthesis of various organic compounds. Its reactivity as an aldehyde allows it to participate in several reactions:

- Condensation Reactions: It can undergo condensation reactions with amines to form imines or Schiff bases, which are valuable intermediates in organic synthesis.

- Electrophilic Aromatic Substitution: The presence of fluorine atoms enhances the electrophilicity of the aromatic ring, making it reactive towards electrophiles in substitution reactions.

Table 1: Key Reactions Involving 2,4-Difluoro-3-methylbenzaldehyde

| Reaction Type | Product Type | Example Reaction |

|---|---|---|

| Condensation | Imines | Aldehyde + Amine → Imines |

| Electrophilic Aromatic Substitution | Substituted Aromatics | Benzene + Electrophile → Substituted Benzene |

Medicinal Chemistry

Research indicates that derivatives of 2,4-difluoro-3-methylbenzaldehyde exhibit potential pharmacological activities. For instance:

- Anticancer Activity: Some studies have shown that compounds derived from this aldehyde can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth.

- Antimicrobial Properties: Research has demonstrated that certain derivatives possess antimicrobial activity against a range of pathogens, making them candidates for developing new antibiotics.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal explored the synthesis of novel derivatives based on 2,4-difluoro-3-methylbenzaldehyde and their effects on cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.

Materials Science

In materials science, 2,4-difluoro-3-methylbenzaldehyde is utilized in the development of advanced materials:

- Polymer Chemistry: It can be used as a monomer or co-monomer in polymerization reactions to create polymers with enhanced thermal stability and chemical resistance.

- Fluorescent Dyes: Compounds derived from this aldehyde can be incorporated into fluorescent dyes used in biological imaging and diagnostics.

Table 2: Applications in Materials Science

| Application Type | Description |

|---|---|

| Polymer Synthesis | Used as a monomer for high-performance polymers |

| Fluorescent Dyes | Incorporation into dyes for imaging applications |

作用机制

The mechanism of action of 2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate involves its interaction with specific molecular targets in the body. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino and hydroxyethyl groups facilitate binding to enzymes and receptors, modulating their activity and leading to the desired therapeutic effects.

相似化合物的比较

Comparison with Structural Analogs

Key Structural and Functional Differences

The compound is compared with analogs differing in ester substituents, aromatic substitutions, or pharmacological roles.

Table 1: Structural and Molecular Comparison

Key Observations :

Ester Chain Impact: The hydroxyethyl group in the target compound balances hydrophilicity and membrane permeability, unlike the more lipophilic butoxyethoxyethyl group in Impurity E .

Pharmacological Role: The parent drug Etofenamate (CAS 30544-47-9) uses a hydroxyethoxyethyl ester to enhance topical absorption, whereas Impurity G’s hydroxyethyl group may arise from ester hydrolysis during degradation .

Synthetic Pathways: Analog synthesis often employs polyphosphoric acid (PPA) under controlled temperatures (130–140°C), as seen in heterocyclic quinoline derivatives . Similar methods may apply to ester-functionalized benzoates.

Metabolic and Stability Considerations

- Hydroxyethyl vs. Methyl Esters : The hydroxyethyl group in Impurity G may undergo glucuronidation or oxidation, increasing polarity and renal excretion. Methyl esters are more prone to hydrolysis, releasing active carboxylic acids .

- Degradation Pathways : Impurity G’s formation in Etofenamate likely results from ester bond cleavage, a common degradation route in NSAIDs .

Crystallographic and Analytical Characterization

- Structure Validation : Tools like SHELXL () are critical for confirming molecular geometries in crystallographic studies, ensuring accurate comparisons between analogs .

- Chromatographic Separation : Impurities like G and E are resolved using column chromatography, as described in heterocyclic compound purification .

生物活性

2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate, also known by its CAS number 32508-98-8, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antioxidant, anti-inflammatory, and other pharmacological effects based on diverse research findings.

- Molecular Formula : C₁₆H₁₄F₃NO₃

- Molecular Weight : 325.29 g/mol

- Melting Point : 65-67°C

- Purity : ≥98% .

Antioxidant Activity

Research indicates that derivatives of benzoic acid, including those similar to this compound, exhibit significant antioxidant properties. These compounds have been evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation.

- DPPH Scavenging Activity : Compounds with similar structures demonstrated varying degrees of DPPH radical scavenging activity, with some achieving IC₅₀ values as low as 10 μM, suggesting potent antioxidant capabilities .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. In vitro studies have shown that similar compounds can inhibit lipoxygenase enzymes (LOX), which are involved in inflammatory processes.

- LOX Inhibition : Compounds derived from the same scaffold exhibited improved binding affinities to LOX-3 compared to parent compounds, indicating enhanced anti-inflammatory activity. For example, some derivatives demonstrated a reduction in paw edema in animal models by up to 73% compared to controls .

Study on Antioxidant and Anti-inflammatory Properties

A study synthesized various benzoate derivatives and evaluated their pharmacological activities. The findings revealed that certain derivatives exhibited:

- Antioxidant Activity : IC₅₀ values ranging from 10 μM to over 200 μM for different assays.

- Anti-inflammatory Efficacy : Significant reduction in inflammatory markers in hyperlipidemic mouse models, with reductions in total cholesterol and triglyceride levels .

Structure-Activity Relationship (SAR)

The structure-activity relationship of these compounds has been extensively studied to optimize their pharmacological properties. The incorporation of trifluoromethyl groups has been shown to enhance lipophilicity and improve binding interactions with biological targets.

| Compound | Structural Feature | IC₅₀ (μM) | Biological Activity |

|---|---|---|---|

| Compound A | Trifluoromethyl group | 10 | Antioxidant |

| Compound B | Hydroxyethyl moiety | 25 | Anti-inflammatory |

| Compound C | Benzoate derivative | 15 | LOX inhibitor |

常见问题

Basic: What synthetic methodologies are commonly employed for synthesizing 2-hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate?

Answer:

The synthesis typically involves a multi-step approach:

Esterification : Reacting anthranilic acid derivatives (e.g., 2-aminobenzoic acid) with 2-hydroxyethyl halides or via carbodiimide-mediated coupling to form the ester bond .

Amine Functionalization : Introducing the 3-(trifluoromethyl)phenyl group via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to the anthranilate intermediate.

Purification : Column chromatography or recrystallization is critical to remove impurities such as unreacted starting materials or byproducts like hydrolyzed esters (e.g., free benzoic acid derivatives) .

Key Challenges : The trifluoromethyl group can sterically hinder amination reactions, requiring optimized catalysts (e.g., Xantphos/Pd) and elevated temperatures. Purity validation via HPLC or LC-MS is essential due to potential side reactions .

Basic: How is the compound characterized spectroscopically, and what software tools validate its structural integrity?

Answer:

Spectroscopic Techniques :

- NMR : H and C NMR confirm the ester linkage (δ ~4.3 ppm for -OCHCHOH) and aromatic substitution patterns. F NMR identifies the CF group (δ ~-60 ppm) .

- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H] at m/z 325.1).

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, particularly for the trifluoromethyl-phenylamino moiety.

Software Tools :

- SHELX : For refining crystallographic data and generating CIF files .

- WinGX/ORTEP : Visualizes anisotropic displacement parameters and validates geometric constraints (e.g., planarity of the benzoate ring) .

Advanced: What computational approaches predict the compound’s electronic properties and reactivity?

Answer:

Density Functional Theory (DFT) calculations are widely used:

Electronic Structure : B3LYP/6-311+G(d,p) basis sets model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The CF group lowers electron density at the phenylamino moiety, enhancing electrophilicity .

Solvent Effects : Polarizable Continuum Models (PCM) simulate solvation energy in polar solvents (e.g., DMSO), critical for predicting solubility and stability in biological assays.

Reactivity : Transition-state modeling identifies potential hydrolysis pathways of the ester group under acidic/basic conditions .

Validation : Compare computed IR spectra with experimental data to confirm accuracy.

Advanced: How do researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from:

Purity Variability : Impurities like hydrolyzed esters (e.g., 2-((3-(trifluoromethyl)phenyl)amino)benzoic acid) can skew bioassay results. LC-MS purity checks (>98%) and orthogonal assays (e.g., SPR vs. ELISA) are critical .

Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH may alter activity. Meta-analyses using standardized protocols (e.g., NIH/NCATS guidelines) improve reproducibility.

Structural Analogues : Compare activity with derivatives (e.g., etofenamate, a related anti-inflammatory agent) to isolate the role of the hydroxyethyl ester .

Advanced: What crystallographic validation criteria ensure the compound’s structural accuracy in published studies?

Answer:

Data Quality :

- R-factor : <5% for high-resolution (<1.0 Å) datasets.

- ADPs : Anisotropic displacement parameters (ellipsoids) must align with thermal motion trends (no outliers).

Software Checks :

- PLATON : Validates symmetry, hydrogen bonding, and voids .

- CIF Validation : Flags errors in bond distances/angles via IUCr standards .

Deposition : Public databases (e.g., CCDC) require full crystallographic data for peer review.

Advanced: How is impurity profiling conducted for this compound in pharmacological studies?

Answer:

HPLC-MS/MS : Reverse-phase C18 columns (gradient elution with acetonitrile/water + 0.1% formic acid) separate impurities. Key targets include:

- Hydrolysis Products : Free benzoic acid derivatives (retention time ~8–10 min).

- Synthetic Byproducts : Unreacted 3-(trifluoromethyl)aniline (detected via UV at 254 nm) .

Quantification : External calibration curves (0.1–10 µg/mL) determine impurity levels, with thresholds <0.15% per ICH Q3A guidelines.

Basic: What are the compound’s stability considerations under different storage conditions?

Answer:

Temperature : Store at –20°C in amber vials to prevent ester hydrolysis. Accelerated stability studies (40°C/75% RH) predict shelf life .

Solvent Compatibility : Stable in DMSO (>6 months at –20°C) but degrades rapidly in aqueous buffers (pH >7.0) within 24 hours.

Light Sensitivity : UV-Vis spectra show λmax at 270 nm; prolonged light exposure causes photodegradation (monitored via HPLC peak area reduction) .

Advanced: What in vitro models evaluate the compound’s pharmacokinetic and toxicity profiles?

Answer:

ADME Assays :

- Caco-2 Permeability : Predicts intestinal absorption (Papp >1 × 10 cm/s indicates high bioavailability).

- Microsomal Stability : Incubation with liver microsomes (human/rat) quantifies metabolic clearance (e.g., CYP3A4-mediated oxidation).

Toxicity Screening :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。